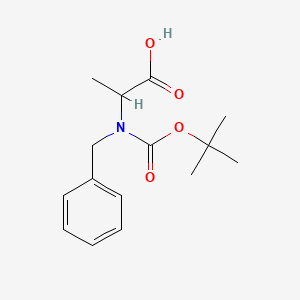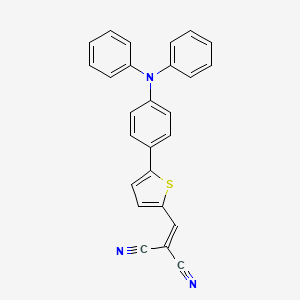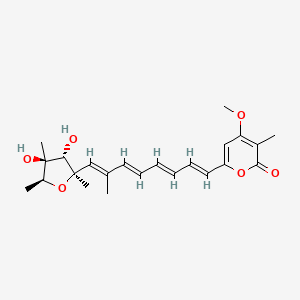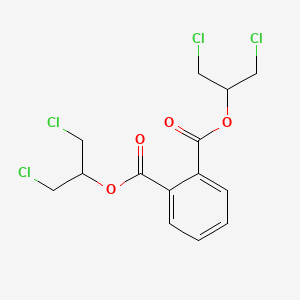palladium(II)](/img/structure/B12304077.png)
Methanesulfonato[2-(di-t-butylphosphino)-3-methoxy-6-methyl-2',4',6'-tri-i-propylbiphenyl](2'-amino-2-biphenylyl)palladium(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanesulfonato2-(di-t-butylphosphino)-3-methoxy-6-methyl-2’,4’,6’-tri-i-propylbiphenylpalladium(II) is a complex organometallic compound. It is a third-generation Buchwald palladium precatalyst, known for its enhanced stability and reactivity in cross-coupling reactions. This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon and carbon-nitrogen bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonato2-(di-t-butylphosphino)-3-methoxy-6-methyl-2’,4’,6’-tri-i-propylbiphenylpalladium(II) involves the coordination of palladium with the ligand 2-(di-t-butylphosphino)-3-methoxy-6-methyl-2’,4’,6’-tri-i-propylbiphenyl and 2’-amino-2-biphenylyl. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is often heated to facilitate the formation of the palladium complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is usually produced in powder form and stored under inert conditions to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
Methanesulfonato2-(di-t-butylphosphino)-3-methoxy-6-methyl-2’,4’,6’-tri-i-propylbiphenylpalladium(II) undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as a catalyst to facilitate the transfer of oxygen atoms.
Reduction: It can also be involved in reduction reactions, aiding in the addition of hydrogen atoms to substrates.
Common Reagents and Conditions
Common reagents used in these reactions include halides, boronic acids, and organometallic reagents. The reactions typically occur under mild to moderate temperatures and may require the presence of a base to facilitate the reaction .
Major Products Formed
The major products formed from these reactions are often complex organic molecules with new carbon-carbon or carbon-nitrogen bonds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Wissenschaftliche Forschungsanwendungen
Methanesulfonato2-(di-t-butylphosphino)-3-methoxy-6-methyl-2’,4’,6’-tri-i-propylbiphenylpalladium(II) has a wide range of scientific research applications:
Chemistry: It is extensively used in organic synthesis for the formation of complex molecules through cross-coupling reactions.
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of Methanesulfonato2-(di-t-butylphosphino)-3-methoxy-6-methyl-2’,4’,6’-tri-i-propylbiphenylpalladium(II) involves the coordination of the palladium center with the ligands, which facilitates the activation of substrates for cross-coupling reactions. The palladium center undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired products. The ligands stabilize the palladium center and enhance its reactivity and selectivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methanesulfonato2-(di-t-butylphosphino)-2’,4’,6’-tri-i-propyl-1,1’-biphenylpalladium(II)
- Methanesulfonato2-(di-t-butylphosphino)-2’-(N,N-dimethylamino)-1,1’-biphenylpalladium(II) dichloromethane adduct
Uniqueness
Methanesulfonato2-(di-t-butylphosphino)-3-methoxy-6-methyl-2’,4’,6’-tri-i-propylbiphenylpalladium(II) is unique due to its enhanced stability and reactivity compared to earlier generations of Buchwald palladium precatalysts. The presence of the methoxy and methyl groups on the biphenyl ligand provides additional steric and electronic effects, which improve the compound’s performance in cross-coupling reactions .
Eigenschaften
Molekularformel |
C44H62NO4PPdS |
|---|---|
Molekulargewicht |
838.4 g/mol |
IUPAC-Name |
3-ditert-butylphosphanyl-2-methoxy-5-methyl-4-[2,4,6-tri(propan-2-yl)phenyl]benzenesulfonate;methane;palladium(2+);2-phenylaniline |
InChI |
InChI=1S/C31H49O4PS.C12H10N.CH4.Pd/c1-18(2)22-16-23(19(3)4)27(24(17-22)20(5)6)26-21(7)15-25(37(32,33)34)28(35-14)29(26)36(30(8,9)10)31(11,12)13;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h15-20H,1-14H3,(H,32,33,34);1-6,8-9H,13H2;1H4;/q;-1;;+2/p-1 |
InChI-Schlüssel |
QQAYJIUNONYORL-UHFFFAOYSA-M |
Kanonische SMILES |
C.CC1=CC(=C(C(=C1C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)P(C(C)(C)C)C(C)(C)C)OC)S(=O)(=O)[O-].C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![acetic acid;[9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate](/img/structure/B12304003.png)
![1,3-Dihydroxy-6-methyl-8-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione](/img/structure/B12304015.png)

![tert-butyl 1-{N-[15-(tert-butoxy)-15-oxo-3,6,9,12-tetraoxapentadecan-1-yl]-6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanamido}-3,6,9,12-tetraoxapentadecan-15-oate](/img/structure/B12304024.png)









